(R)-ApoMorphine-d4 Hydrochloride

Catalog No.
S519151
CAS No.
41372-20-7
M.F
C17H18ClNO2
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-ApoMorphine-d4 Hydrochloride

CAS Number

41372-20-7

Product Name

(R)-ApoMorphine-d4 Hydrochloride

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H

InChI Key

SKYZYDSNJIOXRL-UHFFFAOYSA-N

SMILES

Array

solubility

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/
Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether
Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies
In water, 1.66X10+4 mg/L at 16 °C
5.10e-01 g/L

Synonyms

Apomorphine Hydrochloride, Apomorphine HCl, APL-130277, APL130277, APL 130277, KW-6500, KW 6500, KW6500, ND-0701, ND 0701, ND0701, TAK-251, TAK251, TAK 251, VR-004, VR 004, VR004, VR-040, VR 040, VR040; ; Apomorphine HCl hydrate; Apmorphine hydrochloride hemihydrate; Apokyn;

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

The exact mass of the compound Apomorphine hydrochloride hydrate is 267.1259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Aporphines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Parkinson's Disease

  • Subheading: Dopamine replacement therapy

AH has been explored as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency. Because AH stimulates dopamine receptors, it may help alleviate some symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia (slowness of movement) [1].

Source

1:

Additional Information

It's important to note that AH is not a cure for Parkinson's disease, and its use in this context is still under investigation.

Erectile Dysfunction

  • Subheading: Mechanism of action unclear

The effects of AH on erectile function are also being studied. While some research suggests it may be beneficial, the exact mechanism of action is not fully understood [2].

Source

2:

Additional Information

More research is needed to determine the efficacy and safety of AH for treating erectile dysfunction.

Other Areas of Research

In addition to the areas mentioned above, AH is being investigated for its potential role in:

  • Apathy in neurodegenerative diseases [3]
  • Schizophrenia [4]

Source

3Source: 4:

Apomorphine hydrochloride is a synthetic derivative of morphine, classified as an aporphine alkaloid. It has the chemical formula C34H38Cl2N2O5C_{34}H_{38}Cl_{2}N_{2}O_{5} and is known for its unique structure, which includes a dibenzo[de,g]quinoline ring system. Apomorphine was first synthesized in 1845 and gained prominence in medical applications, particularly for treating hypomobility associated with advanced Parkinson's disease. It acts primarily as a dopamine D2 receptor agonist, stimulating dopaminergic pathways in the brain, which are crucial for motor control and behavior regulation .

Apomorphine acts as a non-selective dopamine agonist, stimulating dopamine receptors in the brain. This stimulation improves motor function in Parkinson's disease by enhancing dopamine signaling in the nigrostriatal pathway. The mechanism for its action in erectile dysfunction is less understood but may involve dopamine's role in penile blood flow.

  • Toxicity: Apomorphine can cause nausea, vomiting, sweating, and hallucinations at high doses.
  • Hypotension: It can cause a drop in blood pressure.
  • Safety Precautions: Apomorphine should only be used under the supervision of a healthcare professional due to its potential side effects.
. Historically, it was produced by heating morphine with hydrochloric acid at high temperatures, which resulted in low yields of apomorphine. More efficient methods have since been developed that utilize various acids to promote dehydration rearrangements of morphine-type alkaloids. Recent techniques include the use of water scavengers like phthalic anhydride or titanium chloride to enhance yields significantly, achieving rates of at least 55% .

Apomorphine can undergo several metabolic reactions in the body, including N-demethylation and glucuronidation, primarily mediated by cytochrome P450 enzymes. The compound is metabolized predominantly in the liver, with only a small percentage excreted unchanged in urine .

Apomorphine exhibits significant biological activity as a dopamine receptor agonist. It has a high affinity for dopamine D2 receptors, where it acts as a partial agonist. This interaction is crucial for its therapeutic effects in conditions like Parkinson's disease, where dopamine levels are deficient. Additionally, apomorphine shows some activity at other receptor types, including serotonin receptors and adrenergic receptors, although its primary action is on the dopaminergic system .

The synthesis of apomorphine hydrochloride can be performed through various methods:

  • Traditional Acid-Catalyzed Method:
    • Morphine is heated with hydrochloric acid.
    • Yields are typically low (0.6% to 46%).
  • Modern Techniques:
    • Use of stronger acids (e.g., phosphoric acid) combined with water scavengers.
    • Enhanced yields (up to 55% or more) by removing water produced during the reaction.
  • Total Synthesis:
    • Advanced synthetic routes have been developed using natural opiates such as thebaine and bulbocapnine to produce both enantiomers of apomorphine .

Apomorphine hydrochloride has several medical applications:

  • Parkinson's Disease: Primarily used to manage "off" episodes in patients with advanced Parkinson's disease.
  • Emetic: Historically used as an emetic agent in veterinary medicine for inducing vomiting in dogs after toxic ingestions.
  • Erectile Dysfunction: Investigated as a treatment option due to its dopaminergic effects.
  • Potential Treatments: Explored for conditions such as heroin addiction and other movement disorders, although clinical evidence is limited .

Studies on apomorphine interactions indicate that it can influence various neurotransmitter systems due to its receptor activity:

  • Dopamine Receptors: Strong interaction with D2 receptors leads to enhanced dopaminergic activity.
  • Serotonin Receptors: Partial agonism at serotonin 5-HT1A receptors may contribute to mood regulation effects.
  • Adverse Interactions: Caution is advised when combined with other dopaminergic drugs or medications affecting serotonergic pathways due to potential additive effects and increased risk of side effects .

Several compounds share structural or functional similarities with apomorphine hydrochloride:

Compound NameStructure TypePrimary UseUnique Features
MorphineOpioidPain managementStrong analgesic properties
CodeineOpioidPain reliefLess potent than morphine
RopiniroleDopamine agonistParkinson's diseaseSelective D2 receptor agonist
PramipexoleDopamine agonistParkinson's diseaseD3 receptor selectivity
BromocriptineErgot alkaloidHyperprolactinemiaAlso used for acromegaly

Apomorphine's uniqueness lies in its dual role as both an emetic and a treatment for Parkinson's disease-related motor symptoms, distinguishing it from other compounds primarily focused on pain management or specific receptor targeting without broader applications .

Apomorphine hydrochloride exists in two distinct hydration states, each with specific molecular formulas and masses. The hemihydrate form has the molecular formula C₁₇H₁₇NO₂·HCl·½H₂O with a molecular weight of 312.79 g/mol [1] [2]. The anhydrous form possesses the molecular formula C₁₇H₁₇NO₂·HCl with a corresponding molecular weight of 303.79 g/mol [2] [3]. The parent compound apomorphine, without the hydrochloride salt formation, has the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol [1] [4] [5].

The Chemical Abstracts Service registry numbers distinguish between these forms: the hemihydrate carries CAS number 41372-20-7, while the anhydrous form is designated as 314-19-2 [6] [2] [3]. These distinct identifiers reflect the significant impact of hydration state on the compound's physical and chemical properties.

FormMolecular FormulaMolecular Weight (g/mol)CAS Number
HemihydrateC₁₇H₁₇NO₂·HCl·½H₂O312.7941372-20-7
AnhydrousC₁₇H₁₇NO₂·HCl303.79314-19-2
BaseC₁₇H₁₇NO₂267.3258-00-4

Structural Characteristics

Stereochemistry and Enantiomeric Forms

Apomorphine hydrochloride exhibits significant stereochemical complexity with one defined stereocenter resulting in two enantiomeric forms [7] [8]. The pharmacologically active form is the (R)-(-)-enantiomer, designated as (6aR)-configuration [1] [3]. This enantiomer demonstrates levorotatory optical activity, rotating plane-polarized light in the counterclockwise direction [3] [9].

The stereochemical distinction between enantiomers proves critical for biological activity. The (R)-(-)-enantiomer functions as a dopamine receptor agonist, while the (S)-(+)-enantiomer acts as a dopamine receptor antagonist [7] [8]. Research has demonstrated that the (S)-enantiomer blocks the actions of the (R)-enantiomer, making racemic mixtures significantly less potent than the pure (R)-form [7]. Studies indicate that racemic mixtures exhibit less than half the potency of the pure (R)-(-)-isomer due to this antagonistic relationship [7].

Distribution studies in biological systems reveal stereoselective differences between enantiomers. The extracellular concentrations of (R)-(-)-apomorphine (129 ± 20 pmol/ml) are significantly higher than those of (S)-(+)-apomorphine (70 ± 10 pmol/ml) in rat brain striatum [8]. This suggests the operation of a stereoselective uptake system favoring the (R)-(-)-enantiomer at the blood-brain barrier level [8].

Aporphine Skeleton and Functional Groups

Apomorphine hydrochloride belongs to the aporphine alkaloid family, characterized by a tetracyclic framework consisting of a 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline core structure [10] [11] [4]. This skeleton represents a morphine derivative formed through acid-catalyzed rearrangement, despite not containing the morphine backbone or binding to opioid receptors [12] [11].

The compound features two primary functional group categories that contribute to its pharmacological activity [13]. The catechol moiety comprises hydroxyl groups at positions 10 and 11, forming a 1,2-dihydroxybenzene arrangement [1] [13]. This catechol fragment proves critical for dopamine D₂ receptor binding affinity [13]. The second functional element consists of a tertiary amine group with N-methylation at position 6 [1] [4].

The structural arrangement places the compound within the broader aporphine alkaloid classification, which encompasses seven distinct subtypes including simple aporphines, oxoaporphines, oxoisoaporphines, dehydroaporphines, proaporphines, aristolactams, and phenanthrene-type alkaloids [14]. Apomorphine specifically represents a simple aporphine with the characteristic 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline core accompanied by catechol and N-methyl substitutions [14].

Hydrochloride Salt Formation

The conversion of apomorphine base to its hydrochloride salt significantly enhances pharmaceutical properties including stability, solubility, and bioavailability characteristics. The hydrochloride salt formation involves protonation of the tertiary amine nitrogen, creating a positively charged ammonium ion that associates with the chloride counterion [6] [3].

United States Pharmacopeia monographs specify that apomorphine hydrochloride must contain not less than 98.5% and not more than 101.5% of apomorphine hydrochloride (C₁₇H₁₇NO₂·HCl) calculated on the dried basis [2]. This stringent specification ensures consistent pharmaceutical quality and therapeutic efficacy.

The salt formation process affects multiple physicochemical parameters. The resulting hydrochloride demonstrates enhanced water solubility compared to the free base form, facilitating pharmaceutical formulation development [15] [16]. Additionally, the ionic nature of the hydrochloride salt contributes to improved thermal stability under appropriate storage conditions [2].

Hydration States (Hemihydrate vs. Anhydrous Forms)

Apomorphine hydrochloride manifests in two distinct hydration states with markedly different physical and chemical properties [1] [17] [2]. The hemihydrate form incorporates one-half molecule of water per molecule of apomorphine hydrochloride, represented as C₁₇H₁₇NO₂·HCl·½H₂O [1] [2]. The anhydrous form lacks incorporated water molecules, maintaining the formula C₁₇H₁₇NO₂·HCl [2] [3].

The hemihydrate represents the more commonly encountered pharmaceutical form, typically appearing as small crystals [2] [18]. Commercial preparations frequently utilize the hemihydrate due to its enhanced stability characteristics under standard storage conditions [2]. The presence of water molecules in the crystal lattice influences intermolecular interactions and affects dissolution behavior in aqueous media [17].

Conversion between hydration states occurs under specific environmental conditions. Dehydration of the hemihydrate produces the anhydrous form through controlled heating or vacuum treatment [2]. Conversely, exposure of anhydrous material to atmospheric moisture can result in rehydration to form the hemihydrate [17]. These transitions impact pharmaceutical processing and storage requirements, necessitating careful environmental control during manufacturing and distribution.

The hydration state influences multiple pharmaceutical parameters including dissolution rate, stability profile, and bioavailability characteristics [17]. Quality control procedures must account for these differences to ensure consistent therapeutic performance across different batches and formulations [2].

Physical Properties

Melting Point and Thermal Stability

Apomorphine hydrochloride exhibits distinct melting point characteristics that vary according to hydration state and measurement conditions. The anhydrous form demonstrates a melting point of approximately 200°C [16], while literature reports indicate values ranging from 285-287°C under specific analytical conditions [19]. These variations reflect differences in heating rates, atmospheric conditions, and sample purity levels during thermal analysis.

The compound displays thermal decomposition characteristics rather than clean melting behavior [18]. Upon heating, apomorphine hydrochloride decomposes and develops green coloration due to oxidative degradation processes [18]. This thermal instability necessitates careful temperature control during pharmaceutical processing and analytical procedures.

Thermal stability studies reveal that elevated temperatures accelerate oxidative degradation pathways [20] [21]. The rate of degradation increases exponentially with temperature, following Arrhenius kinetics [20]. At physiological temperature (37°C), the chemical half-life approaches 39 minutes under plasma-like conditions (pH 7.4) [22]. This temperature sensitivity requires refrigerated storage conditions for pharmaceutical preparations to maintain chemical integrity.

Differential scanning calorimetry analysis demonstrates that thermal events occur in multiple stages, reflecting water loss from hydrated forms followed by decomposition of the organic framework [23]. The presence of water molecules in hemihydrate forms influences thermal behavior, with dehydration occurring at lower temperatures before decomposition of the drug substance [17].

Solubility Profile in Various Solvents

Apomorphine hydrochloride demonstrates variable solubility characteristics across different solvent systems, significantly impacting pharmaceutical formulation strategies [15] [16]. Aqueous solubility reaches 1.7 g per 100 g of water at 15°C [16], providing adequate dissolution for most therapeutic applications while remaining within manageable concentration ranges for injection formulations.

Organic solvent solubility varies considerably based on polarity and hydrogen bonding capacity [15] [16]. Ethanol demonstrates moderate solubility with 3.13 g per 100 g at 25°C [16], equivalent to approximately 1 mg/ml in pharmaceutical-grade ethanol [15]. Higher solubility occurs in polar aprotic solvents including dimethyl sulfoxide (15 mg/ml) and dimethylformamide (20 mg/ml) [15].

Lower solubility characterizes less polar organic solvents [16]. Chloroform achieves only 0.026 g per 100 g at 25°C, while diethyl ether reaches 0.0755 g per 100 g under identical conditions [16]. These limited solubilities restrict formulation options in non-polar media and influence extraction procedures during analytical methods.

Solubility enhancement strategies employ co-solvent systems and surfactant addition [23] [15]. Buffer systems maintaining acidic pH conditions improve stability while maintaining adequate solubility for pharmaceutical applications [20]. The addition of chelating agents and antioxidants can modify solubility profiles while providing stabilization benefits [20] [21].

SolventSolubilityTemperature
Water1.7 g/100 g15°C
Ethanol3.13 g/100 g25°C
DMSO15 mg/mlAmbient
DMF20 mg/mlAmbient
Chloroform0.026 g/100 g25°C
Diethyl ether0.0755 g/100 g25°C

UV-Vis Spectral Characteristics

Apomorphine hydrochloride exhibits characteristic ultraviolet-visible absorption patterns reflecting its conjugated aromatic system and functional group composition [24] [18]. The compound demonstrates two primary absorption maxima in alcoholic solution at 336 nm and 399 nm when measured in 98% alcohol [18]. These wavelengths correspond to π-π* electronic transitions within the extended aromatic framework of the dibenzo[de,g]quinoline system.

Analytical applications typically employ detection wavelengths of 272 nm and 280 nm for high-performance liquid chromatography methods [24] [20]. The 272 nm wavelength represents the lambda maximum for quantitative determination in methanol-based mobile phases [24]. This wavelength provides optimal sensitivity and selectivity for pharmaceutical analysis while avoiding interference from common excipients and degradation products.

The UV-vis spectral characteristics prove particularly valuable for stability-indicating analytical methods [20]. Changes in absorption patterns accompany oxidative degradation processes, with new absorption bands appearing as quinone degradation products form [20] [25]. The characteristic greenish-blue coloration that develops during oxidation corresponds to visible absorption in the 500-600 nm region [22] [21].

Electrochemical oxidation studies reveal pH-dependent spectral changes [25]. Between pH 2 and pH 5, oxidation processes affect primarily the catechol functional group, while above pH 5, additional oxidation pathways involving the tertiary amine become significant [25]. These pH-dependent changes influence both analytical methodology and pharmaceutical formulation strategies.

The molar absorptivity values support quantitative analytical applications across pharmaceutical concentration ranges [24]. Linear relationships between concentration and absorbance extend from 5-80 μg/ml with correlation coefficients exceeding 0.9998 [20]. This linearity enables precise quantitative determination in both bulk drug substance and finished pharmaceutical products.

Optical Rotation and Chirality

Apomorphine hydrochloride demonstrates significant optical activity due to its chiral center at the 6a position [3] [9]. The pharmacologically active (R)-(-)-enantiomer exhibits levorotatory properties, rotating plane-polarized light in the counterclockwise direction [3] [18]. Literature reports indicate a specific rotation of [α]D²⁵ = -48° when measured in aqueous solution at a concentration of 1.2 g per 100 ml [18].

Optical rotation measurements provide valuable analytical information for stereochemical purity assessment [9] [26]. The magnitude of observed optical activity correlates directly with enantiomeric excess, enabling quantitative determination of stereochemical composition in pharmaceutical preparations [9]. Standard polarimetric measurements employ the sodium D-line at 589 nm wavelength with 1-decimeter path length cells at 25°C [9] [26].

Chiral resolution studies demonstrate the feasibility of separating enantiomers through various methodologies [7]. (+)-Di-p-toluoyl-D-tartaric acid serves as an effective chiral resolving agent for preparing enantiopure compounds [7]. Additionally, chiral high-performance liquid chromatography enables analytical separation and quantification of individual enantiomers in research applications [7].

Temperature dependence affects optical rotation measurements, requiring standardized conditions for reproducible results [9] [26]. Solvent selection influences observed rotation values, with different solvents producing varying specific rotation measurements for identical enantiomeric compositions [9]. These factors necessitate careful specification of measurement conditions in analytical procedures and reference standards.

The relationship between optical activity and biological activity underscores the importance of stereochemical control in pharmaceutical development [7] [8]. The significant difference in pharmacological properties between enantiomers emphasizes the critical role of optical purity in therapeutic efficacy and safety profiles [7].

Chemical Stability

Degradation Pathways

Apomorphine hydrochloride undergoes complex degradation pathways dominated by oxidative processes that significantly impact pharmaceutical stability [22] [21]. The primary degradation mechanism involves autoxidation of the catechol functional group, leading to formation of quinone derivatives [22] [21]. This process occurs spontaneously in the presence of atmospheric oxygen and light, producing characteristic greenish-blue coloration in solutions [22] [21].

The principal degradation product has been identified as oxoapomorphine (6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinoline-10,11-dione), formed through two-electron oxidation of the catechol moiety [20] [22]. Mass spectrometric analysis confirms this degradant with molecular weight 263 (m/z 264 in positive ion mode), representing loss of four mass units from the parent compound [20]. This quinone formation accounts for the characteristic color changes observed during degradation processes.

pH significantly influences degradation pathways and rates [25] [22]. Below pH 7, oxoapomorphine represents the major degradation product, while alkaline conditions favor formation of different oxidation products [22]. At pH 6.4, oxoapomorphine constitutes the predominant degradant with minor formation (7%) of phenanthrene derivatives that contribute brownish-yellow coloration [22]. The pH dependence reflects varying ionization states of functional groups and their susceptibility to oxidative attack.

Electrochemical studies reveal multiple oxidation steps occurring at different pH ranges [25]. Between pH 2 and pH 5, two anodic waves appear at approximately 0.3 V and 1.1 V versus silver/silver chloride reference electrode [25]. Above pH 5, three distinct oxidation peaks occur at -0.1 V, 0.0 V, and 0.8 V, reflecting the complexity of degradation mechanisms under different conditions [25].

Secondary degradation pathways produce additional colored compounds including phenanthrene derivatives [22]. These secondary products contribute to the progressive color intensification observed during extended storage or exposure to adverse conditions [20] [21]. The formation of multiple degradation products complicates analytical methodology and necessitates stability-indicating assay development.

Oxidative Susceptibility

The catechol functional group in apomorphine hydrochloride demonstrates exceptional susceptibility to oxidative attack, representing the primary site of chemical degradation [22] [13]. This 1,2-dihydroxybenzene moiety readily undergoes two-electron oxidation to form corresponding quinone structures [22]. The electron-rich nature of the catechol system makes it particularly vulnerable to atmospheric oxygen, transition metal catalysis, and free radical mechanisms.

Metal ion catalysis significantly accelerates oxidative degradation processes [21]. Iron, copper, and other transition metals catalyze electron transfer reactions that rapidly convert catechol groups to quinones [21]. Chelating agents including ethylenediaminetetraacetic acid effectively bind metal ions and reduce catalytic oxidation rates [20] [21]. The addition of 0.1% ethylenediaminetetraacetic acid demonstrates measurable stabilization effects in aqueous formulations [20].

Antioxidant systems provide protective effects against oxidative degradation [20] [21]. Ascorbic acid demonstrates significant stabilizing activity when combined with sodium metabisulfite, creating synergistic antioxidant protection [20] [21]. The combination of 0.1% ascorbic acid plus 0.1% sodium metabisulfite maintains over 95% drug content for extended periods at elevated temperatures [20]. Individual antioxidants prove less effective, emphasizing the importance of combination approaches.

Free radical scavenging mechanisms contribute to oxidative protection [21]. Antioxidant compounds preferentially react with oxygen radicals and other reactive species, preventing attack on the catechol functional group [21]. This protective mechanism requires stoichiometric consumption of antioxidants, necessitating adequate concentrations to maintain long-term stability [20].

The earliest reported synthesis of apomorphine hydrochloride was accomplished by Arppe in 1845, who heated morphine with sulfuric acid to obtain the compound in the form of its sulfate, initially named sulfomorphide [1] [2]. This pioneering work was later refined by Matthiesen and Wright in 1869, who synthesized apomorphine hydrochloride by heating morphine with concentrated hydrochloric acid, establishing the salt form currently used in therapeutics [2]. These early investigations revealed that apomorphine could be obtained through acid-catalyzed rearrangement of morphine, with the chemical formula determined as morphine minus a water molecule (C₁₇H₁₉NO₃ - H₂O = C₁₇H₁₇NO₂) [2].

The classical morphine-to-apomorphine rearrangement was extensively studied throughout the late 19th and early 20th centuries, with researchers exploring various acid catalysts including hydrochloric acid, sulfuric acid, and zinc chloride [3] [4]. However, these traditional methods consistently yielded poor results, with yields typically ranging from 0.6% to 46%, and most procedures achieving only 20-30% conversion [3]. The low efficiency of these historical approaches drove subsequent research toward more effective synthetic methodologies.

Early attempts at total synthesis were reported by Späth and Hromatka in 1929, although these claims were later challenged by other researchers [3]. The systematic development of total synthetic approaches gained momentum in the 1970s with Neumeyer and colleagues at Arthur D. Little and Sterling-Winthrop Research Institute, who reported the first comprehensive total synthesis of racemic apomorphine in 1973 [4]. This work established foundational approaches that would influence subsequent synthetic developments.

Derivation from Morphine

Dehydration-Rearrangement Mechanisms

The transformation of morphine to apomorphine proceeds through a complex acid-catalyzed dehydration-rearrangement mechanism that has been extensively investigated and recently clarified [5]. The process begins with acid-catalyzed dehydration of the allylic alcohol functionality present in the morphine molecule, which causes double bond migration and formation of an allylic carbonium ion at the C-8 position [5]. This cationic intermediate serves as the driving force for a critical 1,3-migration involving carbon-carbon bond breaking of the ethanamine chain within the piperidine ring [5].

The rearrangement eliminates the three-dimensional overhanging bridge characteristic of morphine, resulting in formation of an almost planar new D-ring structure [5]. During this transformation, a more stable carbonium ion forms at the C-13 position, which is subsequently neutralized by deprotonation to generate a double bond conjugated with the benzene ring [5]. The mechanism continues with protonation of the dihydrofuran ring to form an oxonium ion, followed by ring fission at the cyclohexadiene ring side [5].

The final stages involve neutralization of the resulting carbonium ion through double bond migration and deprotonation, ultimately affording the second benzene ring characteristic of the aporphine skeleton [5]. This mechanistic pathway represents a significant revision of earlier proposed mechanisms and provides thermodynamically sound explanations for the observed transformations [5].

Acid-Catalyzed Processes

Various acid-catalyzed processes have been developed to facilitate the morphine-to-apomorphine conversion with improved efficiency and selectivity. The most significant advancement came with the development of anhydrous orthophosphoric acid-mediated rearrangement, which provides vastly improved yields compared to traditional methods [3]. This process involves heating morphine derivatives with anhydrous orthophosphoric acid at temperatures ranging from 125°C to 140°C under partial vacuum conditions (approximately 9-20 mm Hg) [3].

The orthophosphoric acid method operates by forming phosphate esters of the morphine substrate, which are subsequently hydrolyzed in aqueous medium to yield the desired apomorphine products [3]. This approach addresses the fundamental limitation of earlier methods by providing more controlled reaction conditions and minimizing side reactions that plague traditional acid-catalyzed transformations [3].

Methanesulfonic acid has also been employed as an effective catalyst for the morphine-apomorphine rearrangement, particularly valuable for its ability to operate at lower temperatures compared to other acid systems [6]. This method has been shown to be effective for various morphine derivatives and offers advantages in terms of reaction selectivity and product isolation [7].

Alternative acid catalysts including hydrochloric acid, sulfuric acid, and zinc chloride continue to be employed in specific applications, though these generally provide lower yields and require more forcing conditions [3] [4]. The choice of acid catalyst significantly influences both the reaction efficiency and the purity of the resulting apomorphine products.

Role of Water-Reactive Scavengers

Water-reactive scavengers play a crucial role in optimizing acid-catalyzed morphine-to-apomorphine conversions by removing water that can interfere with the rearrangement process [8] [9]. The presence of water during these transformations can lead to competing hydrolysis reactions and reduced yields of the desired apomorphine products [8].

Phosphorus pentoxide has been employed as an effective water-reactive scavenger in phosphoric acid-mediated rearrangements, where it serves to maintain anhydrous conditions essential for optimal conversion [5]. The use of 0.48 grams of phosphorus pentoxide per gram of morphine in combination with 5.01 grams of phosphoric acid has been reported to provide improved reaction efficiency [5].

Acetic anhydride represents another important water-reactive scavenger that has found application in various synthetic approaches [8]. This reagent not only removes water through acetylation reactions but can also serve to protect hydroxyl functionalities during subsequent transformations [8]. The dual functionality of acetic anhydride makes it particularly valuable in multi-step synthetic sequences where both water removal and hydroxyl protection are required.

Other water-reactive scavengers including molecular sieves, anhydrous salts, and specialized drying agents have been investigated for their ability to enhance reaction efficiency in apomorphine synthesis [8]. The optimal choice of scavenger depends on the specific reaction conditions, substrate sensitivity, and compatibility with other reagents employed in the synthetic sequence.

Modern Synthetic Approaches

Convergent Total Synthesis

Modern convergent total synthesis approaches to apomorphine hydrochloride have revolutionized the field by enabling efficient construction of the aporphine core through strategic disconnections and advanced synthetic methodologies [10] [11]. The most significant advancement in this area involves the development of benzyne chemistry-based approaches that provide access to apomorphine through convergent assembly of readily available building blocks [10] [11].

The convergent strategy typically involves the preparation of isoquinoline derivatives and aryne precursors as key intermediates, which are subsequently coupled through cycloaddition reactions to construct the aporphine framework [11] [12]. This approach offers significant advantages over linear synthetic sequences by enabling the parallel preparation of synthetic intermediates and reducing the overall number of synthetic operations required [11].

A representative convergent synthesis begins with the preparation of amide intermediates through acylation of appropriate aniline derivatives, followed by Bischler-Napieralski cyclization to generate tetrahydroisoquinoline cores [11]. These intermediates are then converted to the corresponding isoquinoline derivatives through treatment with trifluoroacetic anhydride in pyridine, providing the nucleophilic coupling partners required for subsequent benzyne chemistry [11].

The convergent approach has been successfully applied to the synthesis of multiple aporphine alkaloids, demonstrating the versatility and broad applicability of this synthetic strategy [12]. Overall yields for convergent total synthesis approaches typically range from 8% to 35% over 6-9 synthetic steps, representing significant improvements over traditional morphine rearrangement methods [12].

Benzyne Chemistry Applications

Benzyne chemistry has emerged as a powerful tool for aporphine alkaloid synthesis, providing regioselective access to complex polycyclic frameworks through [4+2]-cycloaddition reactions [10] [11] [12]. The key transformation involves the reaction between isoquinoline derivatives and benzyne intermediates generated from silylaryl triflate precursors under fluoride-promoted conditions [11].

The benzyne cycloaddition approach operates under remarkably mild conditions, with reactions proceeding at temperatures ranging from room temperature to 80°C in the presence of cesium fluoride as the fluoride source [10] [11]. At room temperature, the key cycloaddition typically requires 24 hours and provides yields of approximately 43%, while heating to 50°C improves the yield to 50%, and optimal results (67% yield) are achieved at 80°C [11].

A critical advantage of the benzyne approach is the high regioselectivity observed in the cycloaddition step, with only a single regioisomer produced in the key transformation [10] [11]. This selectivity has been attributed to a polar [4+2]-cycloaddition mechanism, supported by nuclear magnetic resonance experiments and theoretical calculations [10] [11]. The regioselective formation of the desired aporphine core proceeds in 75% isolated yield for the key cycloaddition-hydrogen migration sequence [10] [11].

The benzyne methodology has been successfully applied to the synthesis of multiple aporphine alkaloids including lysicamine, nuciferine, nornuciferine, zanthoxyphylline iodide, O-methylisothebaine, and trimethoxynoraporphine [12] [13]. This broad substrate scope demonstrates the general applicability of benzyne chemistry for aporphine alkaloid construction.

Regioselective Synthesis Strategies

Regioselective synthesis strategies have been developed to address the challenge of controlling substitution patterns in apomorphine and related aporphine alkaloids [14] [15]. These approaches focus on achieving selective functionalization at specific positions within the aporphine framework, particularly at the 10 and 11 positions that correspond to the catechol moiety [14].

One important regioselective approach involves the use of protecting group strategies to achieve selective methylation of dihydroxyaporphine derivatives [14]. The isopropylidenation of apomorphine generates a cyclic ketal that can be regioselectively opened using trimethylaluminum to provide 10-hydroxy-11-t-butyloxyaporphine [14]. Subsequent methylation with methyl p-toluenesulfonate and sodium hydride affords the 10-methoxy-11-t-butyloxy derivative, which undergoes selective debutylation to yield the desired 10-methoxy-11-hydroxyaporphine (apocodeine) [14].

Biotransformation approaches have also been employed for regioselective synthesis, with Cunninghamella elegans demonstrating the ability to perform regiospecific conversion of 10,11-dimethoxyaporphine to isoapocodeine [15]. This biotransformation proceeds quantitatively and is pH-dependent, representing an environmentally friendly approach to regioselective aporphine modification [15].

Alternative regioselective strategies involve the use of directed metalation and selective protection-deprotection sequences to achieve precise control over substitution patterns [16] [17]. These methods enable access to aporphine derivatives with defined substitution patterns that would be difficult to achieve through non-selective approaches.

Enantiomeric Conversion and Resolution

Conversion of (R)-(−)-Apomorphine to (S)-(+)-Apomorphine

The conversion of (R)-(−)-apomorphine to (S)-(+)-apomorphine represents a significant synthetic challenge that has been addressed through innovative racemization and resolution strategies [18] [19]. The most well-established method involves the racemization of (R)-(−)-apomorphine dimethyl ether followed by resolution of the resulting racemic mixture [18].

The racemization process begins with protection of the catechol hydroxyl groups as methyl ethers, followed by dehydrogenation using 10% palladium-on-carbon in acetonitrile to generate the corresponding quinoline derivative [18]. This dehydrogenation step effectively removes the stereochemical information at the asymmetric center, creating an achiral intermediate [18]. Subsequent reduction with sodium cyanoborohydride under acidic conditions results in quantitative racemization to provide (R,S)-apomorphine dimethyl ether [18].

The racemic mixture is then subjected to resolution using (-)-tartaric acid as the resolving agent [18]. Fractional crystallization of the diastereomeric tartrate salts enables separation of the enantiomers, with the (S)-(+)-apomorphine dimethyl ether (-)-tartrate salt being isolated through selective crystallization [18]. Final ether cleavage using hydriodic acid in acetic anhydride yields (S)-(+)-apomorphine, which is isolated as the hydrochloride salt in 99% enantiomeric excess [18].

This methodology demonstrates the feasibility of converting naturally occurring (R)-(−)-apomorphine to its less accessible (S)-(+)-enantiomer, which exhibits different pharmacological properties [18]. The high enantiomeric excess achieved through this approach makes it suitable for applications requiring enantiopure material [18].

Racemization Techniques

Racemization techniques for apomorphine have been developed to enable access to both enantiomers from enantiopure starting materials [18] [20]. The dehydrogenation-reduction sequence represents the most thoroughly investigated racemization approach, operating through temporary removal of stereochemical information via aromatic intermediate formation [18].

The key to successful racemization lies in the selective dehydrogenation of the tetrahydroisoquinoline portion of the apomorphine molecule while preserving the integrity of the catechol moiety [18]. Protection of the phenolic hydroxyl groups as methyl ethers is essential to prevent oxidative degradation during the dehydrogenation step [18]. The use of 10% palladium-on-carbon as the dehydrogenation catalyst provides optimal conversion to the quinoline intermediate without excessive side reactions [18].

The reduction step employs sodium cyanoborohydride as a mild reducing agent that enables controlled regeneration of the asymmetric center [18]. The use of acidic conditions during the reduction step is crucial for achieving complete racemization rather than selective reduction that might favor one enantiomer [18]. This approach has been successfully applied to various aporphine derivatives, demonstrating the general applicability of the racemization methodology [20].

Alternative racemization approaches have been investigated, including thermal racemization under basic conditions and metal-catalyzed hydrogen transfer reactions [20]. However, these methods typically provide lower yields and reduced enantiomeric equilibration compared to the dehydrogenation-reduction approach [20].

Resolution Methods

Multiple resolution methods have been developed for the separation of racemic apomorphine and related aporphine alkaloids [18] [20]. Fractional crystallization using chiral resolving agents represents the most widely employed approach, with various tartaric acid derivatives proving particularly effective [18] [20].

The use of dibenzoyltartrate salts has been extensively investigated for aporphine resolution, with this approach successfully applied to numerous aporphine derivatives [20]. The resolution procedure involves formation of diastereomeric salts through treatment of racemic aporphine with the chiral acid, followed by selective crystallization to separate the diastereomers [20]. This method has proven particularly effective for preparative-scale separations and provides good enantiomeric enrichment [20].

(-)-Tartaric acid resolution represents another well-established method that has been successfully applied to apomorphine dimethyl ether [18]. This approach provides excellent enantiomeric excess (99% ee) and is compatible with subsequent synthetic manipulations [18]. The resolution is typically performed in organic solvents such as ethanol or methanol, with selective crystallization enabling efficient separation of the diastereomeric tartrate salts [18].

Chiral resolution using (+)-dibenzoyltartaric acid has been employed for various apomorphine analogs, providing high enantioselectivity and good scalability for moderate-scale preparations [21]. This method offers advantages in terms of the commercial availability of the resolving agent and the stability of the resulting diastereomeric salts [21].

Chromatographic resolution methods using chiral stationary phases have been developed for analytical and small-scale preparative applications [22]. These methods provide high resolution and enable determination of enantiomeric purity, though they are typically limited to smaller scales compared to crystallization-based approaches [22]. High-performance liquid chromatography with chiral columns has proven particularly valuable for analytical determination of enantiomeric excess and for small-scale separations [21].

Synthesis MethodStarting MaterialConditionsYield (%)Overall Steps
Orthophosphoric Acid RearrangementMorphineH₃PO₄ (anhydrous), 125-140°C, partial vacuum>46%Single rearrangement
Benzyne Chemistry (80°C)Isoquinoline derivative + Silylaryl triflateCsF, 80°C67% (key step), 8% overall9 steps
Benzyne Chemistry (Room Temp)Isoquinoline derivative + Silylaryl triflateCsF, room temperature, 24 hours43%9 steps
Racemization-ResolutionR-(-)-Apomorphine dimethyl ether10% Pd/C dehydrogenation, NaCNBH₃ reductionQuantitative racemizationResolution sequence
Classical Acid MethodsMorphineConcentrated HCl or H₂SO₄, high temperature0.6-46% (typically 20-30%)Single rearrangement
Resolution MethodResolving AgentEnantiomeric Excess (%)Scalability
Tartaric Acid Resolution(-)-Tartaric acid99% eeGood scalability
Dibenzoyltartrate CrystallizationDibenzoyltartrate saltsVariableGood for preparative scale
Chiral HPLCChiral stationary phasesHigh resolution possibleAnalytical to small prep
DBTA Resolution(+)-Dibenzoyltartaric acidHigh ee achievableModerate scale

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Hexagonal plates from chloroform+petroleum ether; rods from ether

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

303.1026065 Da

Monoisotopic Mass

303.1026065 Da

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits highly toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

195 °C (decomposes)
MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F39049Y068

Related CAS

58-00-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Uprima to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Taluvian to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Ixense to be effective, sexual stimulation is required.

Livertox Summary

Apomorphine is a subcutaneously administered dopamine receptor agonist used predominantly in the therapy of hypomobility of advanced Parkinson disease. The use of apomorphine has been limited, but it has not been associated with serum enzyme elevations during treatment nor has it been implicated in cases of acute liver injury.

Drug Classes

Breastfeeding; Lactation; Milk, Human; Antiparkinson Agents; Dopamine Agents; Dopamine Agonists; Emetics; Gastrointestinal Agents

Therapeutic Uses

Dopamine Agonists; Emetics
Apomorphine hydrochloride is used for the acute, intermittent management of episodes of hypomobility (i.e., "off" episodes, including both end-of-dose "wearing off" and unpredictable "on-off" episodes) associated with advanced Parkinson's disease. Apomorphine is designated an orphan drug by the US Food and Drug Administration (FDA) for this use.
Apomorphine previously was used for induction of emesis in the acute management of oral poisoning, but it has been abandoned because of its potential for respiratory depression. /Former use/
MEDICATION (VET): ... The safety and efficacy of an ocular insert designed to provide controlled release of apomorphine for the induction of emesis in dogs /was evaluated/. 5,001 dogs treated with ocular apomorphine inserts and 32 dogs treated with IV administration of apomorphine. Data collected on a case report form included breed, body weight, time to emesis after placement of the insert, and any information available regarding the nature of the toxicosis and clinical signs. A list of potential adverse effects was provided, and attending clinicians graded their occurrence by use of a subjective scale. Similar report forms were used for dogs that received apomorphine IV. Treatment was considered successful if emesis occurred within 15 minutes of administration. Safety was assessed by evaluation of the frequency and severity of adverse effects. For the ocular insert and IV injection groups, the success rates were 83.5% and 90.6% respectively, and were not significantly different. Adverse effects were more frequent in the IV group, whereas ocular irritation was most frequent in the insert group. Overall, the ocular inserts provided an alternative to parenteral administration of apomorphine with comparable efficacy and a lower prevalence of adverse effects.
For more Therapeutic Uses (Complete) data for APOMORPHINE (6 total), please visit the HSDB record page.

Pharmacology

Apomorphine Hydrochloride is the hydrochloride salt form of apomorphine, a derivative of morphine and non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4 and D5 receptors. Apomorphine hydrochloride acts by stimulating dopamine receptors in the nigrostriatal system, hypothalamus, limbic system, pituitary gland, and blood vessels. This enhances motor function, suppresses prolactin release, and causes vasodilation and behavioral effects. Apomorphine hydrochloride is used in the treatment of Parkinson's disease and erectile dysfunction. In addition, apomorphine hydrochloride acts on the chemoreceptor trigger zone and is used as a central emetic in the treatment of drug overdose.

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

G04BE

Mechanism of Action

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown.
The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates.
Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine

Other CAS

41372-20-7
314-19-2

Absorption Distribution and Excretion

Apomorphine has a plasma Tmax of 10-20 minutes and a cerebrospinal fluid Tmax. The Cmax and AUC of apomorphine vary significantly between patients, with 5- to 10-fold differences being reported.
Data regarding apomorphine's route of elimination is not readily available. A study in rats has shown apomorphine is predominantly eliminated in the urine.
The apparent volume of distribution of subcutaneous apomorphine is 123-404L with an average of 218L. The apparent volume of distribution of sublingual apomorphine is 3630L.
The clearance of a 15mg sublingual dose of apomorphine is 1440L/h, while the clearance of an intravenous dose is 223L/h.
The plasma-to-whole blood apomorphine concentration ratio is equal to one. Mean (range) apparent volume of distribution was 218 L (123 - 404 L). Maximum concentrations in cerebrospinal fluid (CSF) are less than 10% of maximum plasma concentrations and occur 10 to 20 minutes later.
Apomorphine hydrochloride is a lipophilic compound that is rapidly absorbed (time to peak concentration ranges from 10 to 60 minutes) following subcutaneous administration into the abdominal wall. After subcutaneous administration, apomorphine appears to have bioavailability equal to that of an intravenous administration. Apomorphine exhibits linear pharmacokinetics over a dose range of 2 to 8 mg following a single subcutaneous injection of apomorphine into the abdominal wall in patients with idiopathic Parkinson's disease. /Apomorphine hydrochloride/
In the treatment of patients with Parkinson's disease, apomorphine has an established place as a back-up therapy if other antiparkinsonian drugs, such as levodopa and oral dopamine agonists, have not controlled the existing response fluctuations. Apomorphine is a synthetic derivative of morphine, with a totally distinct pharmacological profile. It is a very lipophilic compound which is easily (auto)oxidized. This (auto)oxidation is the main metabolic route besides glucuronidation and sulfation, which are both responsible for about 10% of the metabolic transformation. Apomorphine quickly passes the nasal and intestinal mucosa as well as the blood-brain barrier (depending on the administration route). Many routes of administration have been explored, but subcutaneous, sublingual, nasal and rectal administration are used in clinical practice. The volume of distribution varies between 1 and 2 times bodyweight. The elimination half-life is very short (30 to 90 min) depending on the type of parenteral administration. Apomorphine is a high clearance drug (3 to 5 L/kg/hr) and is mainly excreted and metabolised by the liver. Only 3 to 4% is excreted unchanged in the urine. The clinical effect of apomorphine can be linked directly to its concentration in the cerebrospinal fluid. Consequently, a 2-compartment model can be used to predict the clinical effects of apomorphine. The pharmacokinetic-pharmacodynamic data reflect the clinical observations of steep dose-effect curves if apomorphine is used in patients with random 'on-off' fluctuations. These dose-effect curves are less steep in stable or 'wearing-off' (end-of-dose deterioration) patients. Intravenous infusions of apomorphine in combination with timed motor assessments can be used clinically to characterize the therapeutic window of a particular patient if dyskinesia persists after single injections of apomorphine. If more population data become available, the population pharmacokinetics-pharmacodynamics of apomorphine could be helpful in predicting the clinical effects of apomorphine in the several subgroups of patients with Parkinson's disease.

Metabolism Metabolites

Hepatic Half Life: 40 minutes (range 30 - 60 minutes)

Associated Chemicals

Apomorphine hydrochloride; 41372-20-7
Apomorphine hydrochloride anhydrous; 314-19-2
Apomorphine diacetate; 6191-56-6

Wikipedia

Apomorphine

Drug Warnings

Retinal degeneration has been observed in albino rats given dopamine agonists for prolonged periods (generally during 2-year carcinogenicity studies) and in rats exposed to high-intensity light given these agents for shorter periods; however, retinal degeneration was not observed in a 2-year carcinogenicity study in albino mice or in rats or monkeys given these agents for 1 year. Apomorphine has not been evaluated in carcinogenicity studies; however, apomorphine is expected to cause similar ocular effects in animals. Although the clinical importance of these findings has not been established, the presumed mechanism of action of the effect may be applicable to all vertebrates (e.g., disk shedding).
Retroperitoneal fibrosis, pulmonary infiltrates, pleural effusion, pleural thickening, and cardiac valvulopathy were reported in a few patients treated with ergot-derivative dopamine receptor agonists. Although these adverse effects presumably are related to the ergoline structure of these compounds, the possibility exists that nonergot-derived drugs that increase dopaminergic activity such as apomorphine may induce similar changes.
Apomorphine may cause or exacerbate dyskinesias. Dyskinesia or worsening of dyskinesia was reported in 24% of patients and resulted in discontinuance of the drug in 2% of patients in clinical studies.
The commercially available formulation of apomorphine hydrochloride injection contains sodium metabisulfite, which can cause serious allergic-type reactions in certain susceptible individuals. The overall prevalence of sulfite sensitivity in the general population is probably low, but in susceptible individuals, exposure to sulfites can result in acute bronchospasm or, less frequently, life-threatening anaphylaxis. Sulfite sensitivity appears to occur more frequently in asthmatic than in nonasthmatic individuals.
For more Drug Warnings (Complete) data for APOMORPHINE (28 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half life of a 15mg sublingual dose of apomorphine is 1.7h, while the terminal elimination half life of an intravenous dose is 50 minutes.
The mean terminal elimination half-life is about 40 minutes (range about 30 to 60 minutes).

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

BY HEATING MORPHINE IN A CLOSED TUBE WITH A GREAT EXCESS OF HCL FOR 2 OR 3 HR @...140-150 °C. THE ELEMENTS OF ONE MOLE OF WATER ARE ABSTRACTED FROM MORPHINE, RESULTING IN A CHANGE IN MOLECULAR STRUCTURE. UPON COOLING, CRUDE APOMORPHINE HYDROCHLORIDE CRYSTALLIZES OUT, BEING LESS SOL IN HCL THAN IN WATER. /HCL/
Synthetic opiate obtained by treating morphine with concentrated HCl.

General Manufacturing Information

4H-Dibenzo[de,g]quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, hydrochloride (1:1), (6aR)-: INACTIVE

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY ON SILICA GEL G.
AOAC Method 930.40. Microchemical tests. Alkaloids and related amines in drugs.
AOAC Method 961.18B. Apomorphine in drug tablets.
Analyte: apomorphine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /apomorphine hydrochloride/
For more Analytic Laboratory Methods (Complete) data for APOMORPHINE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF APOMORPHINE IN URINE & FECES.
Analyte: apomorphine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 206.4 nm

Interactions

Based on reports of profound hypotension and loss of consciousness when apomorphine was administered with ondansetron, the concomitant use of apomorphine with drugs of the 5HT3 antagonist class (including, for example, ondansetron, granisetron , dolasetron, palonosetron, and alosetron) is contraindicated.
Potential pharmacologic interaction (additive sedative and hypotensive effects) with alcohol. Potential pharmacologic interaction with CNS depressants (additive sedative effects).
Hypotensive Agents and Vasodilators: Potential pharmacologic interaction (additive hypotensive effects); use with caution. Hypotension, myocardial infarction, pneumonia, serious falls, and bone and joint injuries reported more frequently in patients receiving concomitant antihypertensive drugs or vasodilators. The mechanism underlying many of these events is unknown, but may be associated with hypotension.
Potential pharmacologic interaction (reduced efficacy of apomorphine) when apomorphine is used with certain antipsychotic agents (e.g., phenothiazines, butyrophenones, thioxanthenes) or metoclopramide. Patients with major psychosis receiving certain antipsychotic agents (e.g., phenothiazines, butyrophenones, thioxanthenes) should receive dopamine agonists only if benefit outweighs risk.
For more Interactions (Complete) data for APOMORPHINE (6 total), please visit the HSDB record page.

Stability Shelf Life

The drug is unstable in solution and must be prepared just prior to use ...

Dates

Last modified: 08-15-2023
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11: Sarukhani M, Haghdoost-Yazdi H, Sarbazi Golezari A, Babayan-Tazehkand A, Dargahi T, Rastgoo N. Evaluation of the antiparkinsonism and neuroprotective effects of hydrogen sulfide in acute 6-hydroxydopamine-induced animal model of Parkinson's disease: behavioral, histological and biochemical studies. Neurol Res. 2018 May 4:1-9. doi: 10.1080/01616412.2017.1390903. [Epub ahead of print] PubMed PMID: 29726751.
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